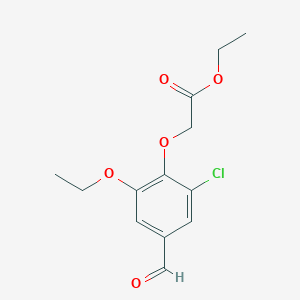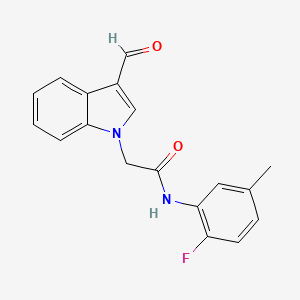
ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a member of the phenoxyacetic acid family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The mechanism of action of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is not fully understood. However, it is believed to exert its biological effects through the modulation of cellular signaling pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of microbial pathogens, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate in lab experiments is its versatility. It can be used in a variety of assays to study its biological effects. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate. One area of interest is the development of prodrugs that can be converted into active pharmaceutical compounds in the body. Another area of interest is the study of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is a multi-step process that involves the reaction of 2-chloro-6-ethoxyphenol with ethyl chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with formic acid. The final product is obtained through purification by recrystallization.
Scientific Research Applications
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a prodrug, which can be converted into an active pharmaceutical compound in the body.
properties
IUPAC Name |
ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCRMNBJFAEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)


![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)